molecular formula C36H53N3O4 B569211 Triethylammonium-N-(triyl)-L-gamma-glutamate CAS No. 124100-16-9

Triethylammonium-N-(triyl)-L-gamma-glutamate

Cat. No.: B569211
CAS No.: 124100-16-9
M. Wt: 591.837
InChI Key: GIDNAVPMFNCPPW-FGJQBABTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylammonium-N-(triyl)-L-gamma-glutamate is a chemical compound with the molecular formula C30H38N2O4 It is a derivative of L-glutamic acid, where the gamma-carboxyl group is modified with a trityl group and the amino group is quaternized with triethylammonium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylammonium-N-(triyl)-L-gamma-glutamate typically involves the following steps:

    Protection of the gamma-carboxyl group: The gamma-carboxyl group of L-glutamic acid is protected by reacting it with trityl chloride in the presence of a base such as pyridine. This forms N-trityl-L-glutamic acid.

    Quaternization of the amino group: The amino group of N-trityl-L-glutamic acid is quaternized by reacting it with triethylamine in the presence of a suitable solvent like dichloromethane. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethylammonium-N-(triyl)-L-gamma-glutamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trityl group.

Scientific Research Applications

Triethylammonium-N-(triyl)-L-gamma-glutamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding amino acid modifications.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Triethylammonium-N-(triyl)-L-gamma-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trityl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The triethylammonium group can influence the compound’s solubility and transport properties.

Comparison with Similar Compounds

Similar Compounds

  • Triethylammonium N ′-(benzylsulfanylthiocarbonyl)-2-hydroxybenzohydrazidate
  • Triethylammonium sulfate
  • Triethylammonium acetate

Uniqueness

Triethylammonium-N-(triyl)-L-gamma-glutamate is unique due to its specific structural modifications, which confer distinct chemical and physical properties

Properties

IUPAC Name

N,N-diethylethanamine;(2S)-2-(tritylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4.C6H15N/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29);4-6H2,1-3H3/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNQQNDDPHIEAT-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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